4-Propoxyaniline
Overview
Description
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It has been used as a reactant for the preparation of aggrecanase inhibitors . Aggrecanases are enzymes that degrade aggrecan, a major component of cartilage, and their inhibition could potentially be beneficial in conditions like osteoarthritis.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
As mentioned earlier, it has been used in the preparation of aggrecanase inhibitors , suggesting a potential role in modulating cartilage degradation.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
4-Propoxyaniline plays a significant role in biochemical reactions, particularly as a reactant in the preparation of aggrecanase inhibitors . It interacts with various enzymes and proteins, including aggrecanase, which is involved in the breakdown of aggrecan, a major component of cartilage. The interaction between this compound and aggrecanase is crucial for inhibiting the enzyme’s activity, thereby preventing cartilage degradation. Additionally, this compound may interact with other biomolecules, such as transport proteins and receptors, influencing their function and activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in inflammatory responses and cell proliferation. It may also impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, this compound inhibits aggrecanase by binding to its active site, preventing the enzyme from cleaving aggrecan. This inhibition is crucial for maintaining cartilage integrity and preventing joint diseases. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of aggrecanase activity and modulation of gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting aggrecanase activity and reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation in specific tissues can influence its activity and function. For example, this compound may accumulate in cartilage tissue, where it exerts its inhibitory effects on aggrecanase .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or lysosomes, where it interacts with enzymes and other biomolecules. This localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propoxyaniline can be synthesized through several methods. One common route involves the reduction of 1-(allyloxy)-4-nitrobenzene. The process typically includes the following steps:
Reduction: 1-(allyloxy)-4-nitrobenzene is dissolved in ethanol, and a 10% palladium on activated carbon catalyst is added. The mixture is subjected to hydrogenation under pressure (38 psi to 20 psi) for 0.5 hours.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Propoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Further reduction can lead to the formation of corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-Propoxyaniline has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including aggrecanase inhibitors.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.
4-Butoxyaniline: Contains a butoxy group in place of the propoxy group.
4-Methoxyaniline: Features a methoxy group instead of a propoxy group.
Uniqueness: 4-Propoxyaniline is unique due to its specific propoxy group, which can influence its reactivity and interactions in chemical reactions. This uniqueness makes it valuable for synthesizing specific derivatives that may not be easily accessible through other similar compounds.
Properties
IUPAC Name |
4-propoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOIGSLSPPLRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063486 | |
Record name | Benzenamine, 4-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4469-80-1 | |
Record name | 4-Propoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4469-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-propoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-propoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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